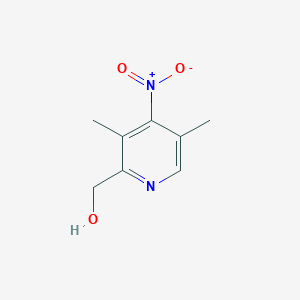

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Overview

Description

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is also known by its IUPAC name, 3,5-dimethyl-4-nitropyridin-2-yl)methanol. This compound is categorized under impurities, metabolites, pharmaceutical standards, intermediates, and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol typically involves the nitration of 3,5-dimethylpyridine followed by reduction and subsequent functional group transformations . The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by reduction using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Corresponding aldehyde or carboxylic acid.

Reduction: Amino derivative.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of fine chemicals and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethyl-4-nitropyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

2-Pyridinemethanol: Lacks the nitro and methyl groups, resulting in different chemical and biological properties.

4-Nitropyridine: Lacks the methyl and hydroxyl groups, leading to different reactivity and applications

Uniqueness

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₀N₂O₃

- Molecular Weight : 182.18 g/mol

- Functional Groups : Nitro group (-NO₂) and hydroxyl group (-OH)

The presence of both nitro and hydroxyl groups enhances the compound's reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.

- Hydroxyl Group Interactions : The hydroxyl group can engage in hydrogen bonding with biomolecules, influencing protein structure and function.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes such as gene expression and reactive oxygen species (ROS) production.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

- Chlamydia trachomatis : Analogues of this compound have shown efficacy in impairing the growth of C. trachomatis without affecting host cell viability, suggesting a selective mechanism of action .

- Staphylococcus aureus : Initial studies demonstrated that this compound could inhibit the growth of S. aureus, indicating potential for development as an antibacterial agent .

Cytotoxicity and Safety

In vitro studies assessing the cytotoxic effects on human cell lines revealed that this compound is generally non-toxic at certain concentrations. Toxicity assessments using models like Drosophila melanogaster indicated low mutagenicity and favorable safety profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-4-nitropyridine | Lacks hydroxyl group | Less reactive, limited biological activity |

| 2-Pyridinemethanol | Lacks nitro and methyl groups | Different chemical properties |

| 4-Nitropyridine | Lacks methyl and hydroxyl groups | Varies in reactivity |

The unique combination of functional groups in this compound distinguishes it from its analogues, enhancing its potential as a drug candidate.

Case Studies

- Antichlamydial Activity : A study demonstrated that derivatives based on this compound significantly reduced chlamydial inclusion numbers in infected HEp-2 cells, supporting its role as a lead compound for developing targeted therapies against chlamydia .

- Antibacterial Screening : In a screening study against Gram-positive bacteria, including S. aureus, several analogues showed promising antibacterial activity while maintaining low toxicity towards human cells .

Properties

IUPAC Name |

(3,5-dimethyl-4-nitropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-9-7(4-11)6(2)8(5)10(12)13/h3,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCDOXSSYLFMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398774 | |

| Record name | (3,5-Dimethyl-4-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149082-03-1 | |

| Record name | 3,5-Dimethyl-4-nitro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149082-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethyl-4-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.